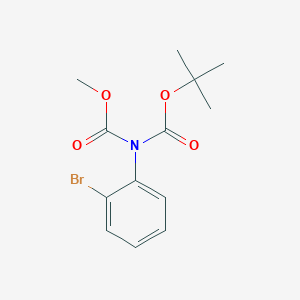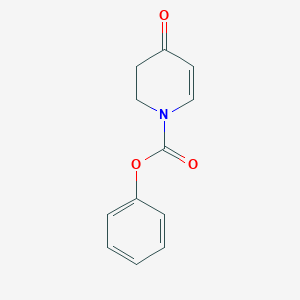
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential pharmaceutical applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the suppression of tumor growth and the inhibition of microbial and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the investigation of the compound's potential as an antipsychotic agent. Additionally, there is a need for further studies to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one is a complex process that involves several steps. One of the most common methods involves the reaction of indole-2,3-dione with 2-amino-4-methylthiazole in the presence of a suitable catalyst. The resulting intermediate is then treated with propargyl bromide and sodium hydride to form the final product.
Applications De Recherche Scientifique
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been found to have potential as an antipsychotic agent.
Propriétés
Nom du produit |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(3Z)-1-methyl-3-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-ylidene)indol-2-one |
InChI |
InChI=1S/C15H13N3O2S/c1-3-8-18-14(20)12(16-15(18)21)11-9-6-4-5-7-10(9)17(2)13(11)19/h3-7H,1,8H2,2H3,(H,16,21)/b12-11- |
Clé InChI |
YVORIZAGSUZMAK-QXMHVHEDSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)N3)CC=C)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
SMILES canonique |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)N3)CC=C)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)

![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)

